8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
This compound belongs to the pyrrolo[3,2,1-ij]quinolin-4-one class, a bicyclic scaffold with a fused pyrrole and quinoline system. The core structure is modified at the 8-position by a sulfonyl group linked to a 3,4-dihydroquinoline moiety (Figure 1). This hybrid design combines pharmacophoric elements from both pyrroloquinolinones and dihydroquinolines, aiming to enhance biological activity through dual-target engagement . The sulfonyl group may improve metabolic stability and solubility, while the dihydroquinoline fragment could modulate receptor binding affinity, particularly in enzyme inhibition or cytotoxic applications .
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19-8-7-15-12-17(13-16-9-11-21(19)20(15)16)26(24,25)22-10-3-5-14-4-1-2-6-18(14)22/h1-2,4,6,12-13H,3,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOZDJAIJPSIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of 3,4-dihydroquinoline, which is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This intermediate is further cyclized with an appropriate pyrrole derivative using acidic or basic catalysts to form the dihydropyrroloquinoline ring system.
Route 2: An alternative method involves the simultaneous formation of both ring systems. A precursor containing both quinoline and pyrrole units is treated with a sulfonylating agent in the presence of a strong acid or base, allowing for the formation of the desired sulfonylated product.
Industrial Production Methods:
In industrial settings, these reactions are typically scaled up using continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Automated synthesis platforms may also be employed to facilitate the multiple steps involved, ensuring reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the dihydroquinoline moiety, which can be oxidized to form quinoline derivatives.
Reduction: The presence of a sulfonyl group allows for selective reductions, which could potentially convert the sulfonyl group into a sulfide or sulfoxide under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidative agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Varied substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
This compound’s structural complexity allows it to be explored in multiple scientific domains:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a functional group in various chemical transformations.
Biology: Its potential bioactivity can be explored in drug discovery and development, targeting enzymes or receptors.
Medicine: It may serve as a lead compound in developing new therapeutic agents, especially those targeting diseases related to its mechanism of action.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its quinoline and pyrroloquinoline structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfonyl group can participate in hydrogen bonding or ionic interactions, stabilizing the compound within its target.
Comparison with Similar Compounds
Pyroquilon (5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one)
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (CAS 57369-01-4)
- Structure: Features an acetyl group at the 8-position instead of sulfonyl-dihydroquinoline.
- Activity : Serves as an intermediate in synthesizing anticancer agents but exhibits weaker cytotoxic effects (IC₅₀ > 50 μM in leukemia cells) compared to sulfonyl derivatives .
- SAR Insight: Replacement of acetyl with sulfonyl-dihydroquinoline enhances steric bulk and electronic effects, improving target selectivity .
Hybrid Derivatives with Modified Substituents
8-(Isoquinolin-4-yl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Structure: Substituted with an isoquinoline group at the 8-position.
- Activity: Demonstrates CYP11B1 inhibition (IC₅₀ = 120 nM) but lower selectivity over CYP11B2 compared to the target compound. Structural optimization of the sulfonyl-dihydroquinoline variant improves selectivity by >10-fold .
6-Substituted 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinolines
- Structure : Modifications at the 6-position (e.g., aryl/alkyl groups) via Bischler-type cyclodehydration.
- Activity : Select compounds show potent cytotoxicity against leukemia cells (IC₅₀ = 8–12 μM) but lack the sulfonyl group’s metabolic stability .
Key Research Findings
- Enzyme Inhibition: The sulfonyl-dihydroquinoline group in the target compound enhances binding to CYP11B1’s hydrophobic active site, achieving 90 nM inhibition (vs. 120 nM for isoquinoline derivatives) .
- Cytotoxicity: Ultrasound-mediated synthesis of 6-substituted analogues highlights the critical role of substituent polarity; the sulfonyl group reduces off-target effects in non-cancerous cells (selectivity index = 4.5 vs. 1.8 for acetyl derivatives) .
- Metabolic Stability : The sulfonyl linkage resists hepatic degradation better than ester or acetyl groups, as shown in microsomal assays (t₁/₂ = 120 min vs. 45 min for acetyl analogues) .
Biological Activity
The compound 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a member of the pyrroloquinoline class of compounds, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on various mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a pyrroloquinoline moiety that is known for its pharmacological properties.
Biological Activity Overview
Research has indicated that derivatives of pyrrolo[3,2,1-ij]quinolin-4(2H)-one exhibit a range of biological activities including:
- Antileishmanial activity : Certain derivatives have shown efficacy against visceral leishmaniasis. For instance, a related compound demonstrated an IC50 value of 8.36 µM against amastigotes in vitro and significant reduction in parasite burden in vivo .
- Anticoagulant properties : Compounds similar to 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one have been evaluated for their ability to inhibit coagulation factors such as factor Xa and factor XIa. The best inhibitors reported had IC50 values of 3.68 µM and 2 µM respectively .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group in the structure is crucial for interacting with target enzymes. Inhibitors targeting thrombin and factor Xa are particularly relevant for anticoagulant applications.
- Cellular Pathway Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics.
Case Studies and Experimental Data
Pharmacokinetics
In vitro pharmacokinetic studies have shown that certain derivatives maintain stability in simulated gastric and intestinal fluids. This suggests potential for oral bioavailability and therapeutic application in treating systemic diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one, and what key reaction parameters influence yield?
- Methodological Answer : The compound’s synthesis can be approached via multi-component reactions or cyclization strategies. For example, ZrOCl₂·8H₂O-catalyzed one-pot reactions under solvent-free, ultrasound-accelerated conditions (common for pyrrole derivatives) may enhance efficiency and reduce side products . Cyclization of precursors using chloranil in xylene (refluxed for 25–30 hours) followed by NaOH treatment and recrystallization from methanol is another viable route . Key parameters include catalyst selection, solvent polarity, reaction time, and purification methods (e.g., recrystallization solvents).
Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and pyrroloquinoline moieties in this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons and sulfonyl group electronic environments. For example, δ 11.50–11.98 ppm (NH signals) and δ 175 ppm (carbonyl) are critical for structural confirmation .
- HRMS : Validates molecular weight (e.g., calculated vs. observed mass for C17H12N2O: 261.0975 vs. 261.1272) .
- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and lactam C=O bands (~1680–1640 cm⁻¹).
Q. What are the primary safety considerations when handling this compound based on its GHS classification?
- Methodological Answer : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions:
- Use PPE (gloves, lab coats, goggles) and work in a fume hood.
- Avoid dust formation; store in sealed containers away from heat .
- Emergency protocols: Immediate decontamination and medical consultation for exposure .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict the biological activity of this compound, and what validation methods are recommended?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets like phosphodiesterase-4 or neurotransmitter enzymes using software (AutoDock, Schrödinger). Focus on sulfonyl and lactam groups as hydrogen-bond acceptors .
- QSAR Modeling : Correlate substituent effects (e.g., sulfonyl electron-withdrawing properties) with activity data from analogs .
- Validation : Confirm predictions via in vitro assays (e.g., enzyme inhibition studies) or comparative analysis with structurally related bioactive compounds like Tivantinib .
Q. What strategies can resolve contradictions in solubility data obtained from different solvent systems?
- Methodological Answer :
- Hansen Solubility Parameters (HSP) : Quantify solubility in solvents with similar polarity (e.g., DMSO vs. methanol) to identify optimal media .
- DSC/TGA : Detect polymorphic forms or hydrate formation that alter solubility profiles.
- pH-Dependent Studies : Adjust pH to ionize sulfonyl groups, enhancing aqueous solubility .
Q. How does the sulfonyl group's electronic configuration influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group is strongly electron-withdrawing, activating adjacent positions (e.g., pyrroloquinoline C-8) for nucleophilic attack. Reactivity can be modulated by:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states .
- Catalysis : Use phase-transfer catalysts to enhance reaction rates in biphasic systems .
- Substituent Effects : Electron-donating groups on the quinoline ring may counteract sulfonyl deactivation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data between in vitro and preliminary in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., cytochrome P450 assays), and protein binding to explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that alter observed activity .
- Dose-Response Refinement : Optimize dosing regimens to account for species-specific differences in metabolism .
Notes
- Evidence-Based : All answers reference peer-reviewed methodologies or safety data from regulatory documents.
- Advanced Techniques : Emphasized computational, spectroscopic, and kinetic tools for rigorous analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
